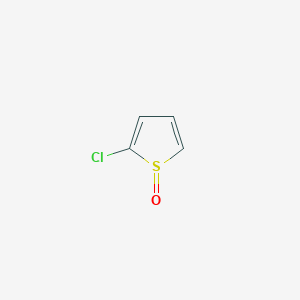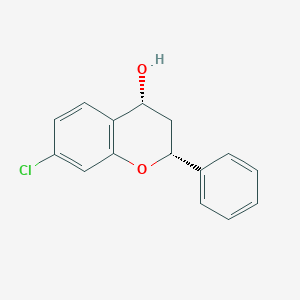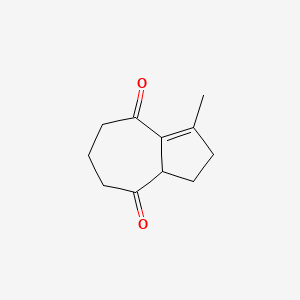
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- is a complex organic compound belonging to the azulene family Azulenes are known for their unique structure and vibrant blue color, which is unusual for hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- typically involves multi-step organic reactions. Common starting materials might include azulene derivatives, which undergo various chemical transformations such as hydrogenation, oxidation, and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated azulene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- might include other azulene derivatives, such as:
- 1,4-Dimethylazulene
- 1,2,3,4-Tetrahydroazulene
- Azulene-1,3-dione
Propriétés
Numéro CAS |
62824-24-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-methyl-1,2,5,6,7,8a-hexahydroazulene-4,8-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-6-8-9(12)3-2-4-10(13)11(7)8/h8H,2-6H2,1H3 |
Clé InChI |
XARPBSXLEVFEEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(CC1)C(=O)CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


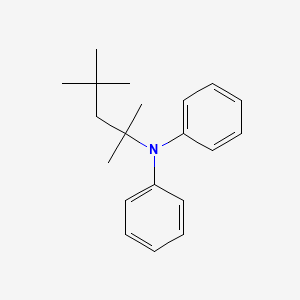
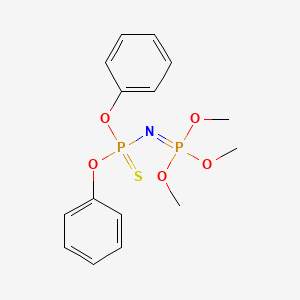
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
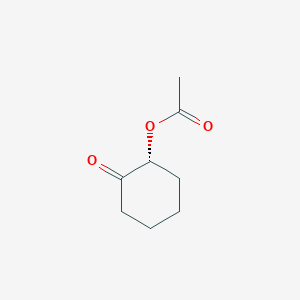



![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
